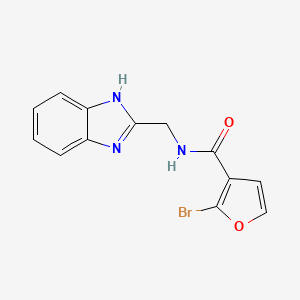
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide, also known as BMF-3, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BMF-3 belongs to the class of benzimidazole derivatives and has shown promising results in various biological assays. The compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
Mechanism of Action
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide inhibits the activity of PTPs by binding to the catalytic site of the enzyme. The compound forms a covalent bond with the active site cysteine residue, which leads to the inhibition of the enzyme activity. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to selectively inhibit PTP1B over other PTPs, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to have several biochemical and physiological effects in laboratory experiments. The compound has been shown to increase insulin sensitivity in vitro and in vivo, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has several advantages and limitations for lab experiments. The compound is synthesized through a multi-step process and can be obtained in high purity. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to selectively inhibit PTP1B over other PTPs, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes. However, N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has limited solubility in aqueous solutions, which can make it difficult to perform biological assays. The compound also has limited stability, which can lead to degradation over time.
Future Directions
There are several future directions for the study of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide. The compound has shown promising results as an inhibitor of PTP1B, and further studies are needed to determine its potential as a therapeutic agent for the treatment of insulin resistance and type 2 diabetes. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has also shown potential as an anticancer agent, and further studies are needed to determine its efficacy in vivo. The compound has limited solubility and stability, and future studies should focus on developing more stable and soluble analogs of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide. Additionally, studies should focus on the toxicity and pharmacokinetics of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide to determine its potential as a therapeutic agent.
Synthesis Methods
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-bromo-3-furan carboxylic acid with benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide in high purity, which can be further purified through column chromatography.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been studied for its potential therapeutic properties in various biological assays. The compound has shown promising results as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cellular signaling pathways. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to inhibit the activity of PTP1B, a phosphatase that is implicated in the development of insulin resistance and type 2 diabetes. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-12-8(5-6-19-12)13(18)15-7-11-16-9-3-1-2-4-10(9)17-11/h1-6H,7H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBDSTVUQDIACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(OC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

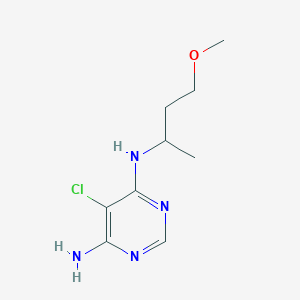
![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
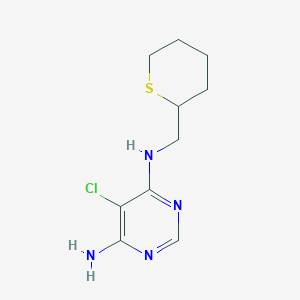
![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)
![[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6634105.png)
![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)
![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)
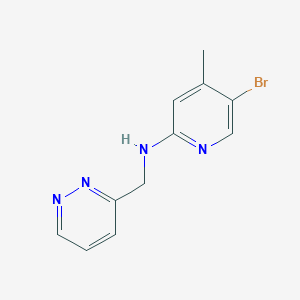
![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)
![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)
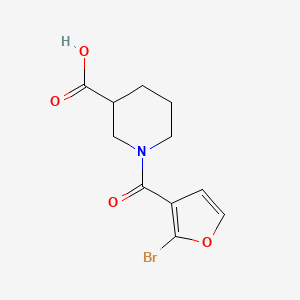
![2-[(2-Bromofuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6634136.png)
![2-[(2-Bromofuran-3-carbonyl)-(2-methoxyethyl)amino]acetic acid](/img/structure/B6634142.png)
![(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6634169.png)